ヒドロキシバレニクリジン

概要

説明

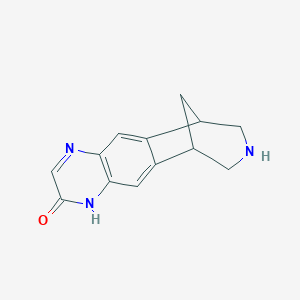

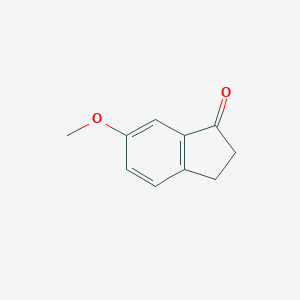

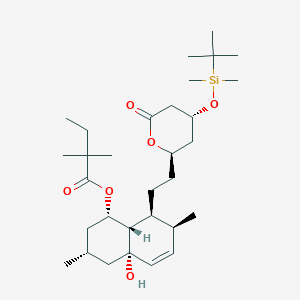

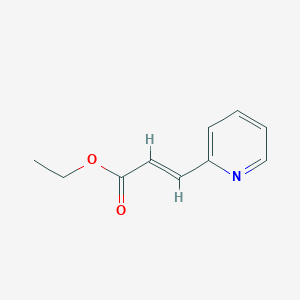

Hydroxy Varenicline is a metabolite of the nicotinic acetylcholine receptor agonist varenicline. It is known for its role in the pharmacokinetics of varenicline, which is widely used as a smoking cessation aid. The compound has the molecular formula C13H13N3O and a molecular weight of 227.3 g/mol .

科学的研究の応用

Hydroxy Varenicline has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of varenicline and its metabolites.

Biology: Studied for its interactions with nicotinic acetylcholine receptors and its role in neurotransmission.

Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of varenicline.

Industry: Utilized in the development of smoking cessation aids and related pharmaceutical products

作用機序

Target of Action

Hydroxy Varenicline, a metabolite of Varenicline , primarily targets the nicotinic acetylcholine receptors (nAChRs) . Specifically, it is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

Hydroxy Varenicline interacts with its targets by competitively inhibiting the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . It exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .

Biochemical Pathways

Hydroxy Varenicline affects the parasympathetic pathway (TPP) , which accounts for approximately one-third of basal tear film production . By acting as a nAChR agonist, it influences this pathway and impacts the production of tears .

Pharmacokinetics

Steady state is reached within four days of administration . It exhibits linear pharmacokinetics following single- and multiple-dose administration .

Result of Action

The molecular and cellular effects of Hydroxy Varenicline’s action include reducing nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at alpha4/beta2* nAChRs . It also significantly reduces LPS-induced cytokines and chemokines including TNF, IL-6, and IL-1 via alpha7nAChRs .

Action Environment

Environmental factors such as the presence of other drugs, patient characteristics, and lifestyle habits can influence the action, efficacy, and stability of Hydroxy Varenicline. For instance, a study identified several barriers to Varenicline adherence, including behavioral regulation, memory, goals, intentions, beliefs about capabilities, beliefs about consequences, optimism/pessimism, and environmental context .

生化学分析

Biochemical Properties

Hydroxy Varenicline interacts with various enzymes and proteins, primarily the α4β2 nicotinic acetylcholine receptor . As a partial agonist, it partially activates this receptor while displacing nicotine at its sites of action in the brain . This interaction is crucial in its role as a smoking cessation aid.

Cellular Effects

Hydroxy Varenicline influences cell function by interacting with nicotinic acetylcholine receptors. It can affect cell signaling pathways, gene expression, and cellular metabolism . Its partial agonism on the α4β2 receptors produces less effect of dopamine release than nicotine’s, which can help reduce nicotine cravings and withdrawal symptoms .

Molecular Mechanism

Hydroxy Varenicline exerts its effects at the molecular level primarily through its interaction with the α4β2 nicotinic acetylcholine receptor . As a partial agonist, it can bind to these receptors and partially activate them, displacing nicotine in the process . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Hydroxy Varenicline in animal models. Studies on Varenicline have shown its efficacy in helping animals quit nicotine

Metabolic Pathways

Varenicline, its parent compound, is known to undergo limited metabolism, with the majority of the drug excreted unchanged in the urine

Transport and Distribution

Given that Varenicline is primarily excreted unchanged in the urine , it’s likely that Hydroxy Varenicline may follow a similar path

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Varenicline typically involves the hydroxylation of varenicline. This can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic oxidation. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of Hydroxy Varenicline involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.

化学反応の分析

Types of Reactions: Hydroxy Varenicline undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various oxidation products.

Reduction: Reduction reactions can convert Hydroxy Varenicline back to its parent compound, varenicline.

Substitution: The hydroxyl group in Hydroxy Varenicline can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while reduction can regenerate varenicline.

類似化合物との比較

Varenicline: The parent compound, used as a smoking cessation aid.

Bupropion: Another smoking cessation aid with a different mechanism of action, acting as a norepinephrine-dopamine reuptake inhibitor.

Nicotine: The primary addictive component of tobacco, which acts as a

特性

IUPAC Name |

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13-6-15-11-2-9-7-1-8(5-14-4-7)10(9)3-12(11)16-13/h2-3,6-8,14H,1,4-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJIHIDMYKLTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432212 | |

| Record name | Hydroxy Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357424-21-6 | |

| Record name | Hydroxy Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)